3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione
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Overview
Description
3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione is a chemical compound with a complex structure that includes a purine base substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, sulfonation, and other functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 7-Butyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione
- 3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione
- 7-Hexadecyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-purine-2,6-dione
Uniqueness
Compared to similar compounds, 3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione is unique due to its specific functional groups and structural configuration.
Properties
IUPAC Name |
3-methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-5-7-18-10-11(17(4)13(20)16-12(10)19)15-14(18)21-8-6-9(2)3/h5,9H,1,6-8H2,2-4H3,(H,16,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPDGGCJCGKTDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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